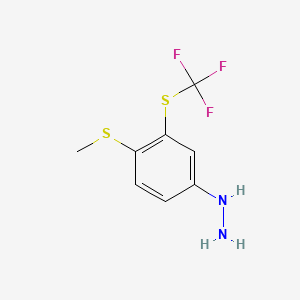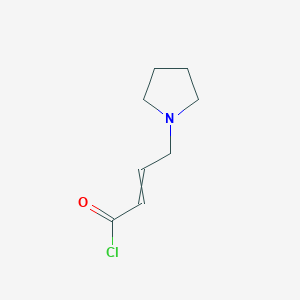
Isopropyl 5-isobutyl-2,2'-bithiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-isobutyl-2,2’-bithiazole-4-carboxylate typically involves the reaction of 5-isobutyl-2,2’-bithiazole-4-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of Isopropyl 5-isobutyl-2,2’-bithiazole-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-isobutyl-2,2’-bithiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bithiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted bithiazole derivatives.
Scientific Research Applications
Isopropyl 5-isobutyl-2,2’-bithiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl 5-isobutyl-2,2’-bithiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bithiazole ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can modulate various signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 5-isobutyl-2,2’-bithiazole-4-carboxylate
- Methyl 5-isobutyl-2,2’-bithiazole-4-carboxylate
- Ethyl 5-isobutyl-2,2’-bithiazole-4-carboxylate
Uniqueness
Isopropyl 5-isobutyl-2,2’-bithiazole-4-carboxylate is unique due to its specific isopropyl ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H18N2O2S2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
propan-2-yl 5-(2-methylpropyl)-2-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H18N2O2S2/c1-8(2)7-10-11(14(17)18-9(3)4)16-13(20-10)12-15-5-6-19-12/h5-6,8-9H,7H2,1-4H3 |
InChI Key |
WQTTUKDDNUZOQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)C2=NC=CS2)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol](/img/structure/B14050943.png)




![4-[2-[5-[3-(5-Carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-7-sulfobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14050973.png)




